Cas no 1160574-97-9 (3-Bromo-4-fluoroisopropylbenzene)
3-Bromo-4-fluoroisopropylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-fluoro-4-propan-2-ylbenzene
- 3-Bromo-4-fluoroisopropylbenzene
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- MDL: MFCD11845951
- Inchi: 1S/C9H10BrF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
- InChI Key: OYMOAKIRZZQCIB-UHFFFAOYSA-N
- SMILES: C1(F)=CC=C(C(C)C)C=C1Br
Computed Properties
- Exact Mass: 215.99499g/mol
- Monoisotopic Mass: 215.99499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
3-Bromo-4-fluoroisopropylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00856098-1g |
2-BRomo-1-fluoro-4-(propan-2-yl)benzene |
1160574-97-9 | 95% | 1g |
¥2044.0 | 2023-04-05 | |
| Oakwood | 037569-5g |
3-Bromo-4-fluoroisopropylbenzene |
1160574-97-9 | 5g |
$1067.00 | 2023-09-16 | ||
| Aaron | AR00HEDQ-500mg |
3-Bromo-4-fluoroisopropylbenzene |
1160574-97-9 | 90% | 500mg |
$330.00 | 2025-02-12 | |
| Aaron | AR00HEDQ-1g |
3-Bromo-4-fluoroisopropylbenzene |
1160574-97-9 | 90% | 1g |
$440.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758598-1g |
2-Bromo-1-fluoro-4-isopropylbenzene |
1160574-97-9 | 95% | 1g |
¥2494.00 | 2024-08-09 |
3-Bromo-4-fluoroisopropylbenzene Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-Bromo-4-fluoroisopropylbenzene
Professional Introduction to 3-Bromo-4-fluoroisopropylbenzene (CAS No. 1160574-97-9)
3-Bromo-4-fluoroisopropylbenzene, identified by its Chemical Abstracts Service (CAS) number 1160574-97-9, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzene ring substituted with a bromine atom at the 3-position and a fluoroisopropyl group at the 4-position, has garnered considerable attention due to its versatile applications in medicinal chemistry and materials science.
The structural motif of 3-Bromo-4-fluoroisopropylbenzene makes it a valuable building block for constructing more complex molecules. The presence of both bromine and fluoroisopropyl substituents provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific biological activities. In recent years, this compound has been extensively studied for its potential in the development of novel therapeutic agents.
One of the most compelling aspects of 3-Bromo-4-fluoroisopropylbenzene is its role in the synthesis of bioactive molecules. The fluoroisopropyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates. This has led to its incorporation into a variety of pharmacophores targeting different disease mechanisms. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer pathways.
Recent advancements in computational chemistry have further highlighted the importance of 3-Bromo-4-fluoroisopropylbenzene in drug design. Molecular modeling studies have demonstrated that the combination of bromine and fluoroisopropyl substituents can optimize interactions with biological targets, leading to more effective drug candidates. These insights have guided the synthesis of novel compounds with improved pharmacological profiles.
In addition to its pharmaceutical applications, 3-Bromo-4-fluoroisopropylbenzene has found utility in materials science. The unique electronic properties of the fluoroisopropyl group make it an attractive candidate for developing advanced materials with specific optoelectronic characteristics. Such materials are increasingly relevant in the field of organic electronics, where they can be used in the fabrication of light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 3-Bromo-4-fluoroisopropylbenzene typically involves multi-step organic reactions, starting from commercially available precursors. The bromination step is often performed using reagents such as N-bromosuccinimide (NBS) or molecular bromine, while the introduction of the fluoroisopropyl group can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have been optimized over time to ensure high yields and purity, making the compound readily accessible for further applications.
The growing interest in fluorinated compounds has also spurred research into greener synthetic methods for 3-Bromo-4-fluoroisopropylbenzene. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption, aligning with global efforts to promote sustainable chemistry. Such innovations not only enhance efficiency but also make the production of this compound more environmentally friendly.
Evaluation studies have shown that derivatives of 3-Bromo-4-fluoroisopropylbenzene exhibit promising biological activities across various therapeutic areas. For example, certain analogs have demonstrated potent antiviral properties by inhibiting viral proteases and polymerases. These findings underscore the compound's potential as a scaffold for developing next-generation antiviral drugs.
The impact of 3-Bromo-4-fluoroisopropylbenzene extends beyond academic research, influencing industrial drug development pipelines. Pharmaceutical companies are increasingly incorporating this intermediate into their libraries due to its proven utility in generating novel drug candidates. Its versatility and well-documented synthetic protocols make it an indispensable tool for medicinal chemists working on complex molecular architectures.
In conclusion, 3-Bromo-4-fluoroisopropylbenzene (CAS No. 1160574-97-9) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural features and broad applicability continue to drive innovation across multiple scientific disciplines. As research progresses, we can expect even more sophisticated derivatives and applications to emerge, further solidifying its importance in the chemical industry.
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